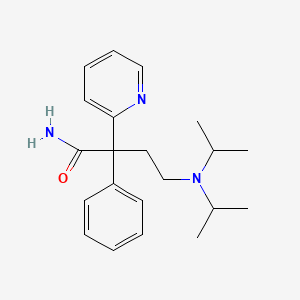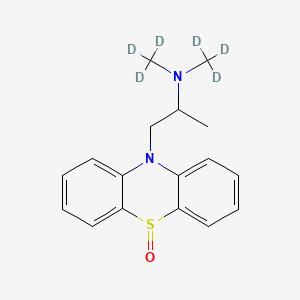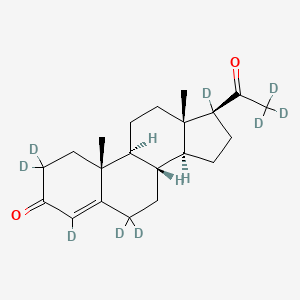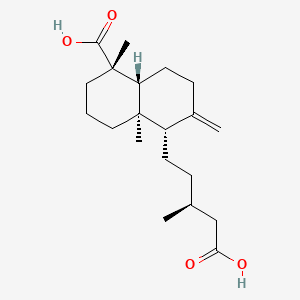![molecular formula C10H15NO B563595 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol CAS No. 1217706-31-4](/img/structure/B563595.png)
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is a derivative of phenol and is synthesized using specific methods.
Mecanismo De Acción
The mechanism of action of 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. The compound has been shown to interact with the cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. By inhibiting these enzymes, the compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol has a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol in lab experiments is its potency and specificity. The compound has been shown to exhibit potent anti-inflammatory and analgesic properties at relatively low doses. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol. One area of interest is the development of new synthetic methods for the compound that could improve its yield and purity. Another area of interest is the exploration of the compound's potential use in treating other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects in humans.
Conclusion:
In conclusion, 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized using specific methods and has been extensively studied for its potential therapeutic properties. While there are still many questions to be answered about the compound's mechanism of action and potential side effects, its potent anti-inflammatory and analgesic properties make it a promising candidate for further research.
Métodos De Síntesis
The synthesis of 3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol involves the reaction of phenol with bis(trideuteriomethyl)amine in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of the desired compound. The process is well-documented and has been optimized to produce high yields of the compound.
Aplicaciones Científicas De Investigación
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol has been extensively studied for its potential applications in various fields. One of the primary applications of the compound is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-inflammatory and analgesic properties. The compound has also been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
IUPAC Name |
3-[(1S)-1-[bis(trideuteriomethyl)amino]ethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(11(2)3)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZXRLWUYONVCP-MXUURUABSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)C1=CC(=CC=C1)O)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5-Bromopyridin-2-YL)[2-(tert-butyldimethylsilyloxy)ethyl]methylamine](/img/structure/B563519.png)
![6-[[2-(Tert-butyldimethylsilyloxy)ethyl]methylamino]pyridin-3-OL](/img/structure/B563520.png)
![3-Benzyloxy[6-[2-(tert-Butyldimethylsilyloxy)ethyl]methylamino]pyridine](/img/structure/B563521.png)
![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)







